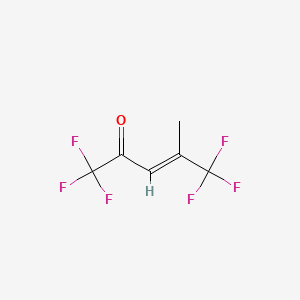![molecular formula C27H30N2O4 B15289189 2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate](/img/structure/B15289189.png)
2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate is a synthetic organic compound with the molecular formula C27H30N2O4 and a molecular weight of 446.54 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 2-(phenylmethoxy)benzoyl chloride to form an intermediate product. This intermediate is then reacted with 2-(diethylamino)ethanol under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential use as a local anesthetic and in pain management.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological and biochemical responses, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate include:
Procaine: A local anesthetic with a similar structure and mechanism of action.
Benzocaine: Another local anesthetic with comparable properties.
Lidocaine: A widely used local anesthetic with structural similarities.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C27H30N2O4 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 4-[(2-phenylmethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H30N2O4/c1-3-29(4-2)18-19-32-27(31)22-14-16-23(17-15-22)28-26(30)24-12-8-9-13-25(24)33-20-21-10-6-5-7-11-21/h5-17H,3-4,18-20H2,1-2H3,(H,28,30) |
InChI-Schlüssel |
QCALYKNPKSWYLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-(3-Bromopropylidene)-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B15289119.png)






![(3R)-3-[3-[(2R)-3-cyanobut-3-en-2-yl]oxy-2-iodophenoxy]-2-methylidenebutanenitrile](/img/structure/B15289171.png)




